3,5-Dichloro-2,6-dimethylpyridin-4-amine

Beschreibung

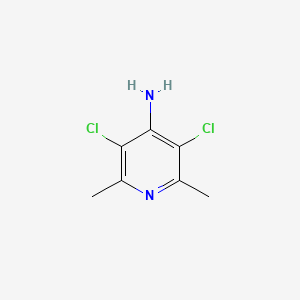

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQBQLXQVSYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345557 | |

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-40-0 | |

| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3,5 Dichloro 2,6 Dimethylpyridin 4 Amine and Its Analogues

Direct Synthesis Approaches for 3,5-Dichloro-2,6-dimethylpyridin-4-amine

The most direct route to this compound involves the selective chlorination of a pre-functionalized pyridine (B92270) core. The primary challenge in the synthesis of such polysubstituted pyridines is achieving the desired regioselectivity.

While a specific, optimized protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, synthetic strategies can be inferred from similar transformations. The direct chlorination of aminopyridine derivatives often requires potent chlorinating agents. For the analogous synthesis of 3,5-Dichloro-6-methylpyridin-2-amine, phosphorus oxychloride (POCl₃) is used effectively. nih.gov In that synthesis, the precursor 2-amino-6-methylpyridine (B158447) is refluxed with POCl₃ at 383 K (110 °C) for 16 hours, resulting in a 65% yield after purification. nih.gov

Optimization for the synthesis of the titled compound would involve screening various chlorinating agents (e.g., SO₂Cl₂, Cl₂, N-chlorosuccinimide) and solvents to maximize the yield and regioselectivity. The reaction temperature and duration are critical parameters; insufficient heating may lead to incomplete reaction, while excessive heat could promote the formation of undesired byproducts or decomposition. The basicity of the 4-amino group can influence the reaction, potentially requiring protection-deprotection steps or specific acid-base conditions to achieve the desired outcome.

Table 1: Representative Reaction Conditions for Chlorination of Aminopyridine Analogues

| Precursor | Chlorinating Agent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyridine | POCl₃ | 383 K (110 °C) | 16 h | 65% | nih.gov |

The logical and most direct precursor for the synthesis of this compound is 4-Amino-2,6-dimethylpyridine (also known as 4-amino-2,6-lutidine). This starting material already contains the required amino group at the 4-position and the methyl groups at the 2- and 6-positions. The synthesis then simplifies to a single key transformation: the selective chlorination of the 3- and 5-positions of the pyridine ring.

An alternative, more complex strategy involves building the molecule from a more fundamentally substituted pyridine. For instance, one could start with a highly chlorinated pyridine, such as pentachloropyridine. A general approach for analogous compounds involves the reductive dechlorination of such precursors to yield a 3,5-dichloropyridine (B137275) intermediate, followed by the introduction of the necessary functional groups. However, for the titled compound, this would necessitate subsequent challenging steps of selective amination at the 4-position and selective methylation at the 2- and 6-positions.

Table 2: Key Precursors and Reactants

| Precursor/Reactant | Role in Synthesis | Rationale |

|---|---|---|

| 4-Amino-2,6-dimethylpyridine | Primary Precursor | Contains the core structure; requires only chlorination. |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | Proven effective for chlorinating similar aminopyridine systems. nih.gov |

| Pentachloropyridine | Alternative Precursor | Part of a multi-step approach involving dechlorination and subsequent functionalization. |

Functional Group Interconversions on the Pyridine Core

Once this compound is synthesized, its structure can be further modified to create a library of analogues. These transformations can target the halogen substituents, the amino group, or the alkyl side chains.

The chlorine atoms at the 3- and 5-positions are key sites for functionalization. Due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms themselves, the pyridine ring is rendered electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).

Research on the analogous compound 3,5-dichloro-N-methylpyridin-4-amine indicates that the chlorine atoms can be displaced by various nucleophiles. This suggests that this compound could react with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to replace one or both chlorine atoms. The regioselectivity of such a substitution (i.e., whether the first substitution occurs at the 3- or 5-position) would depend on the specific reaction conditions and the nature of the nucleophile. Such reactions provide a pathway to a wide array of new derivatives.

Another manipulation strategy is dehalogenation. For example, 2,6-dimethyl-4-chloropyridine can be converted to 2,6-lutidine via hydrogenation dechlorination using a Pd/C catalyst. A similar strategy could potentially be employed to selectively remove one or both chlorine atoms from the titled compound if desired.

The 4-amino group is a versatile handle for derivatization. Standard amine chemistry can be applied to introduce a variety of substituents.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated. The existence of the related compound 3,5-dichloro-N-(3-chlorophenyl)-2,6-dimethyl-4-pyridinamine demonstrates that N-arylation is a feasible transformation. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Acylation: The amino group can be acylated to form amides. In reactions involving the highly nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), the amino group attacks acylating agents like acetic anhydride (B1165640) to form a reactive acetylpyridinium intermediate. wikipedia.org A similar reaction with this compound would lead to the corresponding N-acyl derivative.

Deaminative Halogenation: In a more drastic transformation, the amino group itself can be replaced. Modern synthetic methods allow for the deaminative chlorination of aminoheterocycles, which could convert the 4-amino group back into a chloro group, yielding 3,4,5-trichloro-2,6-dimethylpyridine. nih.gov

The methyl groups at the 2- and 6-positions also offer opportunities for derivatization, although they are generally less reactive than the other functional groups on the ring. The acidity of the protons on these methyl groups is increased by the adjacent electron-deficient pyridine ring, allowing for deprotonation with a strong base followed by reaction with an electrophile.

A primary route for derivatization is oxidation. The oxidation of methyl groups attached to aromatic nuclei is a common synthetic method. thieme-connect.de Reagents such as chromium(VI) compounds or cerium(IV) ammonium (B1175870) nitrate (B79036) can selectively oxidize a methyl group to an aldehyde. thieme-connect.de Further oxidation can yield the corresponding carboxylic acid. Applying such methods to this compound could lead to the formation of the corresponding formyl or carboxyl derivatives, providing new avenues for creating analogues. The selectivity of oxidizing one or both methyl groups would be a key challenge to control.

Table 3: Summary of Potential Functional Group Interconversions

| Functional Group | Transformation Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Chloro Substituents | Nucleophilic Substitution | Amines, Thiols, Alkoxides | 3-Amino/Thio/Alkoxy-5-chloro-2,6-dimethylpyridin-4-amine |

| Amino Group | N-Arylation | Aryl Halide, Pd-catalyst | N-Aryl-3,5-dichloro-2,6-dimethylpyridin-4-amine |

| Amino Group | N-Acylation | Acetic Anhydride | N-Acetyl-3,5-dichloro-2,6-dimethylpyridin-4-amine |

| Methyl Side Chains | Oxidation | Cerium(IV) Ammonium Nitrate | 5-Chloro-4-amino-6-formyl-2-methyl-pyridine-3-carbonitrile |

Compound Index

Nucleophilic Aromatic Substitution Reactions in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, pyridine and other heteroaromatic systems can undergo nucleophilic substitution, especially when substituted with electron-withdrawing groups. wikipedia.orglibretexts.org The reactivity of the pyridine ring towards nucleophiles is enhanced because the ring nitrogen atom can effectively delocalize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. youtube.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing substituents, particularly at positions ortho or para to the leaving group, provides additional stabilization for this intermediate, thereby facilitating the reaction. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

Pyridines are particularly reactive towards nucleophilic substitution when the leaving group is at the ortho or para position (positions 2, 4, or 6) relative to the ring nitrogen. wikipedia.org This is because the negative charge of the intermediate can be delocalized directly onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.org A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org Halogen atoms are common leaving groups in these reactions. While in SN2 reactions iodide is typically the best leaving group, in SNAr the trend can be different, with fluoride (B91410) sometimes being the most effective leaving group due to its high electronegativity which strongly activates the ring for nucleophilic attack. youtube.com

In the context of synthesizing substituted pyridines like this compound, SNAr reactions are highly relevant. For instance, starting from a more highly chlorinated pyridine precursor, selective displacement of a chloro group at the 4-position by an amine can be achieved. Conversely, the chlorine atoms at the 3 and 5 positions on the this compound scaffold can potentially be substituted by other nucleophiles under appropriate conditions, allowing for further diversification of the molecule.

Catalytic Methodologies for the Formation of Pyridine Derivatives

The development of mild and efficient catalytic methods for synthesizing highly substituted pyridines is a significant area of research, as the pyridine core is a key component in many biologically active molecules. nih.gov Traditional methods often rely on condensation reactions which may lack modularity or require harsh conditions. nih.gov Modern catalytic approaches offer greater flexibility, functional group tolerance, and efficiency.

Several catalytic strategies have been developed for the construction of the pyridine ring. These methodologies often employ transition metals or organocatalysts to facilitate the key bond-forming steps.

Table 1: Overview of Selected Catalytic Methods for Pyridine Synthesis

| Catalytic System | Reaction Type | Reactants | Key Features |

| Copper(I) Catalysis | [3+3] Condensation / Cascade Reaction | O-acetyl ketoximes and α,β-unsaturated aldehydes | Redox-neutral, modular synthesis, broad functional group tolerance. organic-chemistry.org |

| Copper Catalysis | Cross-coupling / Electrocyclization / Oxidation | Alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates | Simple and modular, good yields, readily available starting materials. nih.govorganic-chemistry.org |

| Ruthenium Catalysis | [4+2] Cycloaddition | Enamides and alkynes | Dehydrative process, mild conditions, excellent regioselectivity. organic-chemistry.org |

| Iron Catalysis | [3+3] Annulation | Oxime acetates and enaminones | Inexpensive catalyst, operational simplicity, avoids additives or ligands. researchgate.net |

| N-Heterocyclic Carbene (NHC) Catalysis | Annulation | Alkynyl esters and enamines | Metal-free catalysis, provides access to functionalized pyridines. thieme-connect.com |

| Base Catalysis (e.g., DIPEA) | Three-component reaction | Ynals, isocyanates, amines, and alcohols | Metal-free, environmentally benign, high regioselectivity. organic-chemistry.org |

One prominent method involves a cascade reaction catalyzed by copper, which couples alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to afford the pyridine product in good yields. nih.gov Another approach uses a synergistic catalysis between a copper(I) salt and a secondary amine for a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

Metal-free catalytic systems have also been established. For example, a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols provides a green and inexpensive route to highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Additionally, N-heterocyclic carbenes (NHCs) have been employed to catalyze the reaction of alkynyl esters with enamines to furnish substituted pyridines. thieme-connect.com These diverse catalytic methodologies provide powerful tools for the construction of complex pyridine structures from simple, readily available precursors.

Design and Synthesis of Compound Libraries and Analogues Utilizing the this compound Scaffold

The this compound structure serves as a valuable scaffold for the design and synthesis of compound libraries. Its functional groups—the amino group at the 4-position and the two chlorine atoms at the 3- and 5-positions—offer multiple points for chemical modification, enabling the generation of a diverse array of analogues. The synthesis of such libraries is a key strategy in medicinal chemistry for exploring structure-activity relationships and identifying new lead compounds.

The primary strategies for derivatizing the this compound scaffold involve reactions at the amino group and substitution of the chlorine atoms.

Modification of the 4-Amino Group: The primary amine is a versatile functional handle. It can undergo a wide range of reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl, aryl, or benzyl (B1604629) groups via reductive amination or direct alkylation.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Substitution of the 3,5-Dichloro Groups: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), as discussed previously. This allows for their replacement with a variety of nucleophiles, leading to significant structural diversity. Potential nucleophiles include:

O-Nucleophiles: Alkoxides and phenoxides to form ethers.

N-Nucleophiles: Amines (primary, secondary, and heterocyclic) to form substituted aminopyridines.

S-Nucleophiles: Thiols and thiolates to form thioethers.

By employing combinatorial chemistry principles, different functional groups can be systematically introduced at these positions to generate a large library of analogues. For example, a matrix-based approach could be used where a set of acylating agents is reacted with the scaffold, and each of the resulting products is then subjected to a series of SNAr reactions with different nucleophiles.

Table 2: Potential Modifications for Analogue Library Synthesis

| Modification Site | Reaction Type | Reagent Class | Resulting Functional Group |

| C4-Amino Group | Acylation | R-COCl | Amide |

| Sulfonylation | R-SO₂Cl | Sulfonamide | |

| Reductive Amination | R-CHO, NaBH₃CN | Secondary/Tertiary Amine | |

| Urea Formation | R-NCO | Urea | |

| C3/C5-Chloro Groups | Nucleophilic Substitution | R-OH / Base | Ether |

| Nucleophilic Substitution | R¹R²NH | Substituted Amine | |

| Nucleophilic Substitution | R-SH / Base | Thioether | |

| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl/Heteroaryl |

The design of such libraries allows for the systematic exploration of how different substituents at the C3, C4, and C5 positions influence the chemical and biological properties of the core scaffold.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 3,5-Dichloro-2,6-dimethylpyridin-4-amine, the spectra would be characterized by vibrations of the pyridine (B92270) ring, the amine group, the methyl groups, and the carbon-chlorine bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The primary amine (N-H) stretching vibrations are anticipated in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the pyridine ring would likely appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups are expected in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring are predicted to cause absorptions in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group would likely be observed around 1600 cm⁻¹. Furthermore, the C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Primary Amine (N-H) | Bending | ~1600 |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the substituted pyridine ring are expected to produce strong and characteristic Raman signals. The C-Cl symmetric stretching vibrations would also be Raman active. Due to the molecule's symmetry, certain vibrations may be exclusively or more strongly observed in the Raman spectrum compared to the FT-IR spectrum, aiding in a more complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The symmetry of this compound will have a significant impact on its NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum, the two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp signal. The chemical shift of these protons would likely be in the range of 2.0-2.5 ppm. The protons of the primary amine group would give rise to a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically expected in the 3.5-5.0 ppm range.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will also reflect the molecule's symmetry. The two methyl carbons are equivalent and will show a single resonance, likely in the upfield region of the spectrum (around 15-25 ppm). The pyridine ring will exhibit distinct signals for each unique carbon atom. The carbons bonded to the chlorine atoms (C3 and C5) are equivalent and are expected to have a chemical shift in the range of 120-130 ppm. The carbons bearing the methyl groups (C2 and C6) are also equivalent and would likely resonate around 150-160 ppm. The carbon atom attached to the amine group (C4) would appear at a distinct chemical shift, influenced by the nitrogen atom's electron-donating effect.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-CH₃) | 15 - 25 |

| C3 and C5 (C-Cl) | 120 - 130 |

| C4 (C-NH₂) | 140 - 150 |

| C2 and C6 (C-CH₃) | 150 - 160 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can help confirm its identity and structure. The molecular formula for this compound is C₇H₈Cl₂N₂. biosynth.com

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio (approximately 9:6:1), which is a definitive indicator for the presence of two chlorine atoms. Common fragmentation pathways would likely involve the loss of a methyl group, a chlorine atom, or hydrogen cyanide from the pyridine ring, leading to the formation of various fragment ions.

| Ion | Predicted m/z | Significance |

| [M]⁺ | 190/192/194 | Molecular ion with isotopic pattern for two chlorines |

| [M-CH₃]⁺ | 175/177/179 | Loss of a methyl group |

| [M-Cl]⁺ | 155/157 | Loss of a chlorine atom |

| [M-HCN]⁺ | 163/165/167 | Loss of hydrogen cyanide |

Electronic Absorption Spectroscopy for Optical Properties and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The substituted pyridine ring in this compound contains π-electrons and non-bonding electrons (on the nitrogen and amine groups), which are the primary chromophores responsible for UV absorption.

The absorption spectrum would be expected to show distinct bands corresponding to π→π* and n→π* transitions. The positions of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment and the nature of the substituents. The electron-donating amino group and the electron-withdrawing chlorine atoms would influence the energy of these transitions. However, specific experimental UV-Vis spectra for this compound have not been reported in the available literature.

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing.

An experimental investigation would be required to determine if this compound exhibits fluorescence. If it does, a fluorescence spectrum would show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). Key parameters such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime would provide valuable information about the molecule's excited state dynamics. To date, no peer-reviewed studies detailing the fluorescence properties of this compound have been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure.

The analysis would yield detailed information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, or halogen bonding involving the chlorine atoms. This information is encapsulated in the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit), the crystal system, and the space group. Currently, the crystal structure for this specific compound has not been deposited in crystallographic databases or published in the scientific literature.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available in literature |

| Space Group | Not available in literature |

| a (Å) | Not available in literature |

| b (Å) | Not available in literature |

| c (Å) | Not available in literature |

| α (°) | Not available in literature |

| β (°) | Not available in literature |

| γ (°) | Not available in literature |

| Volume (ų) | Not available in literature |

Z = number of molecules per unit cell.

Intermolecular Interactions in the Crystalline State

Detailed information from single-crystal X-ray diffraction studies, which would be necessary to identify and quantify intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking specific to the crystalline state of this compound, has not been publicly reported. Without such a study, it is not possible to provide a scientifically accurate description or a data table of bond distances, angles, and symmetry operations for these interactions.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2,6 Dimethylpyridin 4 Amine

Quantum Chemical Calculations

No specific studies detailing quantum chemical calculations for 3,5-Dichloro-2,6-dimethylpyridin-4-amine are present in the available literature.

Density Functional Theory (DFT) Applications

There are no published applications of Density Functional Theory specifically focused on this compound.

Molecular Geometry Optimization and Conformational Landscapes

Detailed molecular geometry optimization parameters and conformational landscape analyses for this compound have not been reported.

Electronic Structure Analysis (e.g., Charge Distribution, Natural Bond Orbital Analysis)

Specific electronic structure analyses, including charge distribution maps or Natural Bond Orbital (NBO) data, for this compound are not available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no specific reports on the application of FMO theory to predict the reactivity of this compound, nor are there calculations of its HOMO-LUMO gap.

Theoretical Investigations of Reaction Mechanisms

Theoretical studies investigating the reaction mechanisms involving this specific compound are absent from the scientific literature.

Transition State Characterization

No published research is available that characterizes the transition states for reactions involving this compound.

Energy Profile Calculations and Kinetic Studies

Energy profile calculations are fundamental in computational chemistry for understanding the thermodynamics and kinetics of chemical reactions. These calculations map the potential energy of a system as it transforms from reactants to products, identifying transition states and intermediates along the reaction pathway. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energy difference between the reactants and the transition state.

For substituted pyridines, computational methods such as Density Functional Theory (DFT) are commonly employed to study reaction kinetics. For instance, theoretical studies on related pyridine (B92270) derivatives have successfully calculated activation free energies (ΔG‡) for various reactions. These studies provide a framework for how the reactivity of this compound could be theoretically assessed. By modeling potential reactions, such as nucleophilic substitution or rotation around single bonds, it would be possible to predict the feasibility and rate of these transformations.

A detailed search of the scientific literature, however, did not yield specific energy profile calculations or kinetic studies for this compound. Such studies would be valuable in predicting its stability and reactivity under various conditions.

Table 1: Illustrative Example of Calculated Kinetic Data for a Hypothetical Reaction

| Parameter | Value (kcal/mol) | Description |

| Reactant Energy | 0.0 | Relative energy of the starting material. |

| Transition State Energy | +25.4 | The energy barrier for the reaction to proceed. |

| Product Energy | -10.2 | Relative energy of the final product. |

| Activation Energy (Ea) | +25.4 | The minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | -10.2 | The net change in heat content of the reaction. |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. This approach is particularly useful for understanding conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in solution or in a crystal lattice.

For this compound, MD simulations could be employed to investigate how the molecule interacts with itself and with solvent molecules. These simulations can reveal important information about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern its macroscopic properties. For example, understanding the intermolecular interactions is crucial for predicting crystal packing and solubility.

While specific molecular dynamics simulations for this compound have not been reported in the literature, studies on related pyridine derivatives have demonstrated the utility of this technique. For instance, MD simulations have been used to explore the structural and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine. Furthermore, crystallographic studies of similar compounds, such as 3,5-Dichloro-6-methylpyridin-2-amine, have revealed the presence of intermolecular N-H···N hydrogen bonds that lead to the formation of dimers. researcher.lifenih.govnih.govresearchgate.netresearchgate.net Such interactions would likely also be important in the solid-state structure of this compound.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | Amino group (N-H) | Pyridine Nitrogen, Chlorine | Influences crystal packing and solubility. |

| Halogen Bonding | Chlorine | Nucleophilic atoms | Can direct molecular assembly in the solid state. |

| π-π Stacking | Pyridine ring | Pyridine ring | Contributes to the stability of the crystal lattice. |

| van der Waals Forces | Entire molecule | Entire molecule | General attractive forces between molecules. |

Note: This table represents potential interactions and is not based on specific simulation data for this compound.

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating the electronic structure and vibrational frequencies of a molecule, it is possible to generate theoretical spectra that can be compared with experimental results. This can aid in the confirmation of a molecule's structure and the assignment of its spectral features.

Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used for this purpose. For this compound, these calculations could predict:

NMR chemical shifts: Theoretical calculations of ¹H and ¹³C NMR spectra can help in the assignment of peaks in experimentally obtained spectra.

IR vibrational frequencies: The calculation of vibrational modes can assist in identifying the characteristic functional groups present in the molecule and interpreting its IR spectrum.

UV-Vis electronic transitions: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores of the molecule.

While there are no specific published computational spectroscopic studies for this compound, the methodologies are well-established for a wide range of organic molecules, including substituted pyridines.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | 7.5 (s, 2H) | 7.6 (s, 2H) |

| ¹³C NMR (δ, ppm) | 150.2 (C-N) | 151.0 (C-N) |

| IR (cm⁻¹) | 3450 (N-H stretch) | 3465 (N-H stretch) |

| UV-Vis (λmax, nm) | 285 | 288 |

Note: The data in this table is purely illustrative to demonstrate how computational and experimental data would be compared. It does not represent actual data for this compound.

Chemical Reactivity, Reaction Mechanisms, and Intermolecular Interactions

Mechanistic Studies of Substitution Reactions on the Pyridine (B92270) Ring

Substitution reactions on the 3,5-dichloro-2,6-dimethylpyridin-4-amine ring are expected to proceed primarily via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for electron-deficient aromatic systems, such as pyridine, particularly when activated by strong electron-withdrawing groups like halogens. nih.govsemanticscholar.org The SNAr mechanism typically involves a two-step process:

Addition of a Nucleophile: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C3 or C5), leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge is delocalized over the pyridine ring and is stabilized by the electronegative ring nitrogen.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The pyridine ring nitrogen inherently withdraws electron density, making the ring carbons more electrophilic and susceptible to nucleophilic attack. This effect is significantly enhanced by the two chlorine atoms at the 3 and 5 positions. While classical SNAr reactions are considered stepwise, recent research on other electron-deficient arenes has shown that some of these reactions may proceed through a concerted (cSNAr) or borderline mechanism, where the bond-forming and bond-breaking steps are more synchronized. nih.govsemanticscholar.org The precise mechanism for this compound would depend on the specific nucleophile, solvent, and reaction conditions. For instance, studies on the amination of other halo-pyridines and halo-pyrimidines have demonstrated the feasibility of SNAr reactions to replace halogen substituents. researchgate.net

Role of the Amino Group in Modulating Reactivity

The 4-amino group plays a significant role in modulating the reactivity of the pyridine ring. As a strong electron-donating group through resonance, it increases the electron density of the ring, which generally deactivates the system towards nucleophilic attack compared to a non-aminated analogue. However, its position ortho to the two chlorine atoms and para to the ring nitrogen means it can influence the stability of the Meisenheimer intermediate formed during an SNAr reaction.

Formation and Characterization of Charge-Transfer Complexes

Like other aminopyridines, this compound is expected to function as an electron donor in the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-deficient π-acceptor molecule. nih.govhbku.edu.qa While specific studies on this compound are not prevalent, extensive research on related compounds like 2-aminopyridine, 4-aminopyridine (B3432731), and 4-dimethylaminopyridine (B28879) (4-DMAP) demonstrates their ability to form stable CT complexes with various acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranil. nih.govacs.org

The formation of these complexes is driven by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the aminopyridine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net Job's method of continuous variation and photometric titrations on analogous systems have consistently shown the formation of complexes with a 1:1 stoichiometry. acs.org

The most definitive evidence for the formation of a CT complex is the appearance of a new, broad absorption band in the UV-Visible spectrum, typically in the visible region. acs.org This band is absent in the individual spectra of the donor and acceptor molecules and corresponds to the energy required for the electronic transition from the donor's HOMO to the acceptor's LUMO (ECT). nih.gov The position (λmax) of this CT band is sensitive to the nature of the donor, acceptor, and the polarity of the solvent. nih.gov

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Related Aminopyridines

| Donor | Acceptor | Solvent | λmax (nm) |

|---|---|---|---|

| 2-Aminopyridine | DDQ | Chloroform | 586, 545, 458 |

| 3-Aminopyridine | DDQ | Chloroform | 587, 546, 458 |

| 2-Aminopyridine | Chloranil | Chloroform | 530 |

| 3-Aminopyridine | Chloranil | Chloroform | 545 |

| 4-Dimethylaminopyridine | DDQ | Acetonitrile | 617, 436 |

Data compiled from multiple sources. nih.govhbku.edu.qaacs.org

The stability and properties of CT complexes can be quantified using various thermodynamic and physical parameters, often derived from spectrophotometric data using the Benesi-Hildebrand equation or its modifications. acs.orgkau.edu.sa

Key parameters include:

Formation Constant (KCT): A measure of the equilibrium constant for the formation of the CT complex, indicating its stability. Higher KCT values signify more stable complexes.

Molar Extinction Coefficient (εCT): The molar absorptivity of the CT band at its λmax.

Thermodynamic Parameters (ΔH, ΔS, ΔG): The enthalpy, entropy, and Gibbs free energy of complex formation provide insight into the spontaneity and nature of the interaction.

Studies on related aminopyridine complexes show that these parameters are influenced by the solvent and the electronic properties of the interacting molecules. kau.edu.saresearchgate.net

Table 2: Thermodynamic and Physical Parameters for an Analogous CT Complex

| Complex System | Solvent | KCT (L mol-1) | εCT (L mol-1 cm-1) |

|---|---|---|---|

| 2-Aminopyridine + 2,5-Dihydroxy-p-benzoquinone | Acetonitrile | 110 | 450 |

| 2-Aminopyridine + 2,5-Dihydroxy-p-benzoquinone | Acetonitrile/Dichloroethane | 160 | 500 |

Data sourced from a study on 2-aminopyridine. kau.edu.sa

Hydrogen Bonding Interactions in Solution and Solid State

Table 3: Hydrogen Bond Geometry for 4-Amino-3,5-dichloropyridine

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H2A···N1 | 0.89(2) | 2.21(2) | 3.098(8) | 173(6) |

D: Donor atom; A: Acceptor atom. Data from the crystal structure of 4-amino-3,5-dichloropyridine. nih.gov

In addition to these primary interactions, other weaker hydrogen bonds, such as C—H⋯Cl, can also contribute to the stability of the crystal lattice. nih.govresearchgate.net

Aromatic Stacking Interactions (π-π Interactions)

In conjunction with hydrogen bonding, π-π stacking interactions are crucial in stabilizing the crystal structures of aromatic compounds. In the case of 4-amino-3,5-dichloropyridine, the crystal packing is further consolidated by offset face-to-face π-π stacking interactions between the pyridine rings of neighboring hydrogen-bonded chains. nih.goviucr.org This type of interaction involves the parallel alignment of aromatic rings, displaced from a perfect cofacial arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces. The presence of such interactions is a common feature in the crystal packing of chloropyridine derivatives. nih.gov The geometric parameters of these interactions in ADCP have been precisely determined, providing a model for the likely stacking behavior of this compound.

Table 4: π-π Stacking Parameters for 4-Amino-3,5-dichloropyridine

| Interaction | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| Cg1···Cg1 | 3.8638(19) | 3.4954(12) | 25.2 |

Cg1 refers to the centroid of the pyridine ring. Data from the crystal structure of 4-amino-3,5-dichloropyridine. nih.gov

Coordination Chemistry with Metal Centers

Ligand Properties and Binding Modes

There is no available data on the specific ligand properties and binding modes of this compound.

Formation of Organometallic Complexes

There are no documented instances of the formation of organometallic complexes involving this compound.

Influence on Catalytic Activity and Electronic Properties

As no organometallic complexes of this compound have been reported, there is no information on its influence on catalytic activity or electronic properties.

Structure Activity Relationship Sar Investigations of 3,5 Dichloro 2,6 Dimethylpyridin 4 Amine Analogues

Design Principles for Modulating Chemical Reactivity through Structural Changes

The design of analogues based on the 3,5-Dichloro-2,6-dimethylpyridin-4-amine scaffold is guided by established chemical principles to modulate reactivity. The pyridine (B92270) ring itself is a π-deficient heteroaromatic system, and its reactivity is heavily influenced by the nature and position of its substituents. The primary design principles involve modifying steric hindrance, electronic effects, and hydrogen-bonding capabilities.

Steric Hindrance: The methyl groups at the 2- and 6-positions (ortho to the nitrogen atom) provide significant steric bulk. This can direct the approach of reactants and influence the conformation of the molecule, which in turn affects its ability to bind to a biological target. Modifying these groups (e.g., changing to ethyl or removing them entirely) can systematically alter steric hindrance, thereby modulating reactivity and interaction with target sites.

Hydrogen Bonding: The amino group at the 4-position can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are critical for molecular recognition and binding to biological targets like enzymes or receptors. In related dichlorinated pyridine compounds, intramolecular N–H···Cl hydrogen bonds have been observed, which can stabilize the molecular conformation and influence its reactivity. nih.gov Designing analogues often involves modifying the amino group (e.g., N-alkylation) to alter its hydrogen-bonding capacity.

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the pyridin-4-amine core have a profound impact on the molecule's reactivity and selectivity. The interplay between the size, position, and electronic nature of these groups determines the compound's chemical behavior and biological profile.

The addition of methyl groups, as seen in this compound, increases the molecule's molecular weight and can enhance its lipophilicity. This property is crucial as it influences the compound's solubility and its ability to cross biological membranes. The chlorine atoms at the 3- and 5-positions are key to the molecule's function, and their presence can be essential for its intended activity, for instance in agrochemical applications where the chlorinated structure contributes to herbicidal effectiveness.

The position of the amino group is also critical. Studies on other amino-pyridine derivatives have shown that the location of the amino group significantly influences the compound's properties. nih.gov For example, in a series of amino-pyridine functionalized chitosan (B1678972) derivatives, the position of the amino group on the pyridine ring was found to directly impact the compound's antioxidant activity. nih.gov This highlights that even subtle isomeric changes can lead to substantial differences in biological function.

The table below illustrates how modifications to the basic 4-aminopyridine (B3432731) structure can influence its properties.

| Compound Name | Substituents | Key Structural Features & Effects |

| 4-Aminopyridine | -NH₂ at C4 | Basic parent structure. Reactivity influenced by the interplay of the amino group and pyridine nitrogen. acs.org |

| 3,5-Dichloro-N-methylpyridin-4-amine | -Cl at C3, C5; -NH(CH₃) at C4 | Dichloro substitution increases electrophilicity of the ring. N-methylation removes one H-bond donor site. |

| This compound | -Cl at C3, C5; -CH₃ at C2, C6; -NH₂ at C4 | Methyl groups add steric bulk and increase lipophilicity, potentially influencing solubility and biological interactions. |

| 3,5-Dichloro-6-methylpyridin-2-amine | -Cl at C3, C5; -CH₃ at C6; -NH₂ at C2 | Positional isomer of the target compound. Forms dimers through intermolecular N—H···N hydrogen bonds and shows intramolecular N–H···Cl contacts. nih.govresearchgate.net |

Exploring the Correlation between Molecular Structure and Biological Interaction Mechanisms

The specific arrangement of atoms in this compound and its analogues directly correlates with their mechanism of interaction at a molecular level. The compound's potential biological activities are often attributed to its ability to interfere with cellular pathways, such as by inhibiting enzymes or modulating receptors.

For instance, the antimicrobial activity of related compounds may be due to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. In cancer research, such molecules might interfere with signaling pathways that control cell growth and apoptosis.

Structure-activity relationship studies on other complex heterocyclic compounds provide models for how these interactions occur:

Enzyme Inhibition: In studies of pyrazolo[1,5-a]pyrimidines, a different class of nitrogen-containing heterocycles, analogues were identified as potent inhibitors of mycobacterial ATP synthase. mdpi.com The SAR investigation revealed that specific substituents, such as a 3-(4-fluoro)phenyl group, were most effective, demonstrating how precise structural modifications can optimize binding to an enzyme's active site. mdpi.com

Receptor Modulation: Research on 1-phenylbenzazepine derivatives as dopamine (B1211576) D1 receptor antagonists showed that structural variations at different positions on the molecular framework directly impacted receptor affinity and selectivity. mdpi.com For example, an N-3 methyl substituent was better tolerated for high affinity than an N-H or N-3 allyl group, while a C-3′ methyl substituent appeared critical for D1R affinity in some analogues. mdpi.com This illustrates how different parts of the molecule can be responsible for binding affinity versus selectivity.

Intermolecular Interactions: The crystal structure of related compounds like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine reveals the formation of dimers through intermolecular N—H···N hydrogen bonds. nih.gov These specific, directional interactions are crucial for molecular recognition and are a key mechanism by which molecules bind to biological targets. nih.gov

The table below summarizes biological interaction mechanisms observed in related chemical classes, which serve as a model for investigating analogues of this compound.

| Interaction Mechanism | Example Compound Class | Key Structural Determinants |

| Enzyme Inhibition (ATP Synthase) | Pyrazolo[1,5-a]pyrimidines | Specific aryl substituents at the C3 and C5 positions. mdpi.com |

| Receptor Antagonism (Dopamine D1) | 6-Chloro-1-phenylbenzazepines | Substituent type at N-3 and C-3' positions. mdpi.com |

| Dimerization via H-bonding | Substituted Pyrimidines | Amine groups acting as H-bond donors and pyrimidine (B1678525) nitrogen as an H-bond acceptor. nih.gov |

Rational Design Strategies for Targeted Derivatives

Rational design strategies for creating targeted derivatives of this compound leverage the SAR data to build molecules with enhanced potency, selectivity, and optimized properties. This process involves using the core structure as a scaffold and systematically introducing new functional groups to probe interactions with a specific biological target.

A common strategy involves the synthesis of a library of compounds where a single position on the molecule is varied. For example, in the development of novel antiproliferative agents based on a thiazole-pyrimidine scaffold, a key intermediate was reacted with a variety of substituted amines. researchgate.net This allowed researchers to explore how different functional groups at that position affected the compound's anticancer activity. The results showed that derivatives containing a substituted piperazine (B1678402) ring exhibited the best antiproliferative effects. researchgate.net

This approach can be directly applied to the this compound scaffold. The amino group at the C4 position is a prime site for modification. A synthetic campaign could involve creating a series of analogues with different alkyl, aryl, or heterocyclic groups attached to the nitrogen atom. Each derivative would then be tested to determine how the modification affects the target activity.

Key steps in a rational design strategy include:

Identify the Target: Define the specific enzyme, receptor, or biological pathway to be modulated.

Pharmacophore Modeling: Use computational tools to identify the key structural features (the pharmacophore) required for binding and activity. This includes hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Scaffold-Based Synthesis: Use the this compound core as a starting point.

Systematic Modification: Introduce a diverse set of substituents at a specific position (e.g., the 4-amino group) to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Biological Evaluation: Screen the newly synthesized derivatives for activity against the intended target.

Iterative Optimization: Analyze the resulting SAR data to inform the design of the next generation of compounds with improved properties.

Through such iterative cycles of design, synthesis, and testing, derivatives with high potency and selectivity for a specific biological target can be developed.

Advanced Applications and Potential in Chemical Science

Utility as a Synthon in Complex Organic Synthesis

Halogenated pyridine (B92270) derivatives are recognized as crucial intermediates in modern organic chemistry, serving as precursors for a wide array of pharmacologically active compounds and other complex molecular architectures. nih.govresearchgate.net The compound 3,5-Dichloro-2,6-dimethylpyridin-4-amine is a valuable synthon, or synthetic building block, due to its multiple reactive centers. The chlorine atoms at the 3- and 5-positions are susceptible to displacement through various mechanisms, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The SNAr reactions on dichlorinated heteroaromatics are foundational for introducing a variety of functional groups. nih.govnih.gov In the case of this compound, the pyridine ring is electron-deficient, which facilitates attack by nucleophiles. The positions of the chloro substituents are activated towards substitution. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms. nsf.govnih.govresearchgate.net The ability to selectively functionalize one or both chlorine atoms opens up pathways to a diverse range of derivatives. The amino group at the 4-position can also be functionalized or used to direct reactions, further enhancing the compound's synthetic utility.

| Reaction Type | Reagents/Catalyst | Potential Product | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted pyridine | C-C (aryl) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | Amino-substituted pyridine | C-N |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, or Amines | Alkoxy-, Thio-, or Amino-substituted pyridine | C-O, C-S, or C-N |

| N-Acylation | Acyl chloride or Anhydride (B1165640) | N-acylated pyridin-4-amine | N-C=O |

Catalytic Roles of Pyridine-4-amine Derivatives

Pyridine-4-amine derivatives are renowned for their role in catalysis, most famously exemplified by 4-(Dimethylamino)pyridine (DMAP). wikipedia.org These compounds function as highly effective nucleophilic catalysts for a multitude of organic reactions, including esterifications and acylations. The catalytic activity stems from the ability of the pyridine ring's nitrogen atom to act as a nucleophile. This nucleophilicity is significantly enhanced by the electron-donating character of the amino group at the 4-position, which pushes electron density into the ring through resonance. wikipedia.org

In a typical catalytic cycle involving DMAP, the pyridine nitrogen attacks an electrophile (such as an acyl group from an anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a primary nucleophile (like an alcohol) than the original anhydride. After the alcohol attacks, the pyridine catalyst is regenerated, ready to start another cycle. wikipedia.org

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential modulatory effects on this catalytic profile. The two methyl groups at the 2- and 6-positions are electron-donating and would be expected to enhance the basicity and nucleophilicity of the ring nitrogen. Conversely, the two chlorine atoms at the 3- and 5-positions are strongly electron-withdrawing, which would decrease the ring nitrogen's basicity. This electronic push-pull system could be exploited to fine-tune the catalytic activity for specific applications, potentially leading to catalysts with unique reactivity or selectivity.

Integration into Advanced Materials and Optoelectronic Systems

The incorporation of specifically functionalized heterocyclic compounds into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. Halogenated π-depleted heteroaromatics, including dichloropyridine derivatives, are considered versatile compounds for creating artificial receptors and other functional materials. nih.govresearchgate.net

The structure of this compound suggests its potential as a monomer or a functional additive in advanced materials. The two chlorine atoms provide reactive handles for polymerization reactions or for grafting the molecule onto surfaces or polymer backbones. The rigid, aromatic pyridine core can enhance the thermal stability and mechanical strength of polymeric materials.

Furthermore, the molecule possesses features relevant to optoelectronic systems. The combination of electron-donating (amine, methyl) and electron-withdrawing (chloro) substituents creates a polarized π-electron system. Such "push-pull" architectures are often the basis for materials with nonlinear optical (NLO) properties or for components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The ability of the chlorine atoms to participate in halogen bonding—a specific and directional non-covalent interaction—can be utilized in crystal engineering to control the solid-state packing of molecules, which is crucial for tuning the properties of organic semiconductors and other functional materials. nih.govnih.gov

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. Pyridine derivatives are known to exhibit a vast range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making them a cornerstone in medicinal chemistry. nih.gov

This compound has been identified as a phytotoxic compound and has been used as a carboxyl herbicide. biosynth.com This inherent biological activity demonstrates that the molecule interacts with and disrupts a specific biological process within plant cells. This makes it a valuable lead structure for developing more potent and selective herbicides or for use as a chemical probe to elucidate the molecular targets of its phytotoxicity. Related dichlorinated pyridine compounds, such as 3,6-Dichloropicolinic acid, are also used as herbicides, highlighting the importance of this chemical class in agrochemicals. researchgate.net

The diverse biological activities of related halogenated aminopyridines in areas like cancer and infectious disease suggest that this compound could also be explored as a probe in these contexts. Its specific combination of lipophilic methyl groups, hydrogen-bond-donating amine, and halogen-bond-donating chlorine atoms provides a unique profile for interacting with biological macromolecules like enzymes or receptors.

Contribution to the Synthesis of Diverse Heterocyclic Frameworks

Beyond its use in modifying existing structures, this compound is a valuable starting material for the de novo synthesis of more complex, fused heterocyclic frameworks. Halogen-substituted heteroaromatics are well-established precursors for building fused-ring systems like quinoxalines, naphthyridines, and pterins. nih.govresearchgate.net

The reactivity of this compound allows for several strategies to construct new rings. For example, the two chlorine atoms can be displaced by a dinucleophile (e.g., a diamine or a dithiol) in a double SNAr reaction to form a new ring fused to the pyridine core. Alternatively, the existing amino group can serve as a handle to build a new ring. Reaction with a 1,3-dielectrophile, such as a β-ketoester, could lead to the formation of a fused pyrimidine (B1678525) ring, yielding a pyridopyrimidine scaffold. Such frameworks are common in medicinal chemistry. The strategic, sequential substitution of the chlorine atoms followed by cyclization reactions offers a powerful route to a wide variety of novel heterocyclic systems with potential applications in drug discovery and materials science.

| Starting Moiety | Reaction Partner Type | Resulting Fused Ring System (Example) |

|---|---|---|

| ortho-Diaminopyridine | α-Dicarbonyl | Pyrido[2,3-b]pyrazine |

| ortho-Amino-chloropyridine | Amine (intramolecular cyclization) | Pyrrolopyridine |

| Aminopyridine | β-Ketoester | Pyridopyrimidine |

| Dichloropyridine | Ethylenediamine | Diazacycloalkane-fused pyridine |

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

Traditional synthetic pathways for chlorinated pyridines often involve harsh reagents and generate significant waste. The future of synthesizing 3,5-Dichloro-2,6-dimethylpyridin-4-amine and its precursors will focus on environmentally benign processes. Key areas of development include:

Catalytic Halogenation: Moving away from stoichiometric chlorinating agents to catalytic systems that offer higher selectivity and atom economy.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, enhance safety, and allow for precise control over reaction parameters, minimizing byproduct formation.

Bio-catalysis: Exploring enzymatic routes for the synthesis of pyridine (B92270) derivatives, which can offer high stereo- and regioselectivity under mild conditions.

Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with ionic liquids, supercritical fluids, or water-based solvent systems.

Waste Reduction: Designing synthetic routes that minimize waste, such as developing one-pot, multi-component reactions. An example of a more sustainable approach for a related intermediate involves the reductive dechlorination of highly chlorinated pyridines using zinc in aqueous media, which avoids more hazardous reagents .

| Strategy | Objective | Potential Impact |

| Catalytic Halogenation | Reduce waste and improve selectivity. | Higher yields, lower environmental footprint. |

| Flow Chemistry | Enhance control, safety, and efficiency. | Improved product quality and safer scale-up. |

| Alternative Solvents | Minimize use of hazardous solvents. | Reduced environmental pollution and health risks. |

| One-Pot Synthesis | Streamline reaction sequences. | Increased efficiency, reduced waste and energy use. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The core structure of this compound serves as a valuable scaffold for generating large libraries of novel compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new derivatives with enhanced biological activity or material properties.

Future research will likely involve:

Scaffold Decoration: Systematically modifying the amine group and exploring substitutions on the pyridine ring to create a diverse chemical library.

Automated Synthesis: Employing robotic systems to perform a large number of reactions in parallel, significantly speeding up the synthesis of derivative libraries.

HTS for Bioactivity: Screening these libraries against a wide range of biological targets (e.g., enzymes, receptors) to identify lead compounds for new herbicides, pesticides, or therapeutic agents . The use of 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst in multi-component reactions demonstrates a strategy that can be adapted for efficient library synthesis researchgate.net.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediates, and transition states.

Emerging research directions include:

Real-Time Reaction Monitoring: Using techniques like ReactIR (in situ FT-IR), Raman spectroscopy, and process NMR to track the concentration of reactants, intermediates, and products as the reaction occurs.

Kinetic Analysis: Gathering precise kinetic data to build accurate reaction models, which can be used to predict optimal reaction conditions and improve yield and purity.

Intermediate Identification: Detecting and characterizing transient or unstable intermediates that are not observable through traditional offline analysis. This is critical for understanding complex reaction pathways, such as those involving electrophilic aromatic substitution on the electron-deficient pyridine ring researchgate.net.

Machine Learning and AI in Predicting Properties and Designing New Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics.

For this compound and its derivatives, these computational tools can be applied to:

Quantitative Structure-Activity Relationship (QSAR): Developing ML models that correlate the structural features of derivatives with their biological activity or physical properties.

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for a specific target or property.

Property Prediction: Training algorithms to accurately predict key properties such as solubility, toxicity, and thermal stability, thereby reducing the need for laborious experimental work. Computational methods like Density Functional Theory (DFT) are already used to analyze the chemical features of similar molecules, providing foundational data for training more advanced AI models researchgate.net.

| AI/ML Application | Goal | Expected Outcome |

| QSAR Modeling | Predict activity from structure. | Faster identification of promising derivative candidates. |

| Generative Models | Design novel molecules computationally. | Innovative compounds with optimized properties. |

| Property Prediction | Forecast physical and toxicological properties. | Reduced experimental costs and accelerated development cycles. |

Exploration of Novel Supramolecular Assemblies and Functional Materials

The specific arrangement of functional groups in this compound—including the amino group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor)—makes it an excellent candidate for constructing ordered supramolecular structures.

Future research will explore:

Crystal Engineering: Designing and synthesizing co-crystals and salts by combining the title compound with other molecules (coformers) through non-covalent interactions like hydrogen bonds mdpi.com. The presence of chlorine atoms can also lead to halogen bonding, further guiding the assembly process.

Functional Materials: Incorporating the compound into polymer matrices to create advanced materials with enhanced properties, such as improved thermal stability or chemical resistance for specialized coatings .

Molecular Recognition: Utilizing the compound's structure to create artificial receptors for molecular recognition, a key application for halogen-substituted heteroaromatics nih.gov. The formation of dimers and other motifs through N-H···N and N-H···Cl hydrogen bonds is a critical aspect of creating these ordered materials nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.